(1R,3S,4Z,7R,9S,11R,13S,19R,20R,21S,23R,26S,28R,30Z,33S,35R,37S,39R,41S,43R,44S,45S,46R,48S,49S,50S,51R,53S,55R,57R,59S)-44,45,50,55,59-pentamethylspiro[2,8,12,18,22,27,34,38,42,47,52,58-dodecaoxadodecacyclo[31.28.0.03,28.07,26.09,23.011,21.013,19.035,59.037,57.039,53.041,51.043,48]henhexaconta-4,15,24,30-tetraene-46,2'-oxolane]-20,49-diol
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Overview
Description
The compound (1R,3S,4Z,7R,9S,11R,13S,19R,20R,21S,23R,26S,28R,30Z,33S,35R,37S,39R,41S,43R,44S,45S,46R,48S,49S,50S,51R,53S,55R,57R,59S)-44,45,50,55,59-pentamethylspiro[2,8,12,18,22,27,34,38,42,47,52,58-dodecaoxadodecacyclo[31.28.0.03,28.07,26.09,23.011,21.013,19.035,59.037,57.039,53.041,51.043,48]henhexaconta-4,15,24,30-tetraene-46,2’-oxolane]-20,49-diol is a complex organic molecule with a molecular formula of C57H82O18 and a molecular weight of 1055.265 .
Preparation Methods
The synthesis of this compound involves multiple steps, including the formation of various intermediate structures. The detailed synthetic routes and reaction conditions are complex and typically involve the use of advanced organic synthesis techniques. Industrial production methods for such complex molecules often rely on multi-step synthesis processes that are carefully optimized for yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
The compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a reference compound in the study of marine toxins and their effects on biological systems.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways within biological systems. It is known to affect ion channels and cellular signaling pathways, leading to various physiological effects. The detailed molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
This compound is unique due to its complex structure and specific biological activities. Similar compounds include other marine toxins such as ciguatoxins and maitotoxins, which also have complex structures and significant biological effects.
Properties
Molecular Formula |
C57H82O15 |
---|---|
Molecular Weight |
1007.2 g/mol |
IUPAC Name |
(1R,3S,4Z,7R,9S,11R,13S,19R,20R,21S,23R,26S,28R,30Z,33S,35R,37S,39R,41S,43R,44S,45S,46R,48S,49S,50S,51R,53S,55R,57R,59S)-44,45,50,55,59-pentamethylspiro[2,8,12,18,22,27,34,38,42,47,52,58-dodecaoxadodecacyclo[31.28.0.03,28.07,26.09,23.011,21.013,19.035,59.037,57.039,53.041,51.043,48]henhexaconta-4,15,24,30-tetraene-46,2'-oxolane]-20,49-diol |
InChI |
InChI=1S/C57H82O15/c1-29-24-41-43(27-46-51(69-41)31(3)49(58)55-52(70-46)30(2)32(4)57(72-55)20-11-23-61-57)66-44-28-48-56(5,71-45(44)25-29)21-19-39-36(67-48)13-7-6-12-33-34(63-39)15-10-16-35-37(62-33)17-18-38-42(64-35)26-47-54(68-38)50(59)53-40(65-47)14-8-9-22-60-53/h6-10,15,17-18,29-55,58-59H,11-14,16,19-28H2,1-5H3/b7-6-,15-10-/t29-,30+,31+,32+,33-,34+,35-,36+,37+,38-,39-,40+,41+,42+,43-,44+,45-,46+,47-,48-,49+,50-,51-,52-,53+,54-,55+,56+,57-/m1/s1 |
InChI Key |
AXOVGRYIEMNGJZ-ILSAYPPSSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H](C[C@H]3[C@H](O2)[C@H]([C@@H]([C@H]4[C@H](O3)[C@H]([C@@H]([C@]5(O4)CCCO5)C)C)O)C)O[C@H]6C[C@@H]7[C@](CC[C@@H]8[C@@H](O7)C/C=C\C[C@@H]9[C@@H](O8)/C=C\C[C@@H]2[C@@H](O9)C=C[C@@H]3[C@@H](O2)C[C@@H]2[C@@H](O3)[C@@H]([C@@H]3[C@@H](O2)CC=CCO3)O)(O[C@@H]6C1)C |
Canonical SMILES |
CC1CC2C(CC3C(O2)C(C(C4C(O3)C(C(C5(O4)CCCO5)C)C)O)C)OC6CC7C(CCC8C(O7)CC=CCC9C(O8)C=CCC2C(O9)C=CC3C(O2)CC2C(O3)C(C3C(O2)CC=CCO3)O)(OC6C1)C |
Origin of Product |
United States |
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